molecular formula C11H10N2O2 B13932570 5-Amino-2-(1H-pyrrol-1-yl)benzoic acid

5-Amino-2-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B13932570
M. Wt: 202.21 g/mol
InChI Key: YZXJJXKLVRCEDK-UHFFFAOYSA-N
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Description

5-Amino-2-(1H-pyrrol-1-yl)benzoic acid is an organic compound that features both an amino group and a pyrrole ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with pyrrole under basic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Iron powder, catalytic hydrogenation.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

    Oxidation: Formation of 5-nitro-2-(1H-pyrrol-1-yl)benzoic acid.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-(1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(1H-pyrrol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with methyl groups on the pyrrole ring.

    2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness

5-Amino-2-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrrole ring, which can confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-amino-2-pyrrol-1-ylbenzoic acid

InChI

InChI=1S/C11H10N2O2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,12H2,(H,14,15)

InChI Key

YZXJJXKLVRCEDK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

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